molecular formula C15H9Cl2FO B14871807 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14871807
M. Wt: 295.1 g/mol
InChI Key: ZLQKJBORJBIHGQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of dichloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general synthetic route is as follows:

    Starting Materials: 3,4-Dichlorobenzaldehyde and 4-Fluoroacetophenone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

    Procedure: The aldehyde and ketone are mixed in the solvent, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The resulting product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The dichloro and fluoro substituents on the phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles like amines, thiols, or enolates.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of chalcone reactivity and properties.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of dichloro and fluoro substituents can enhance its binding affinity and specificity for these targets, leading to its observed biological effects. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

    1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one: Lacks the dichloro substituents, which can influence its chemical properties and interactions.

    1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a fluoro group, leading to different chemical and biological behaviors.

The unique combination of dichloro and fluoro substituents in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQKJBORJBIHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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